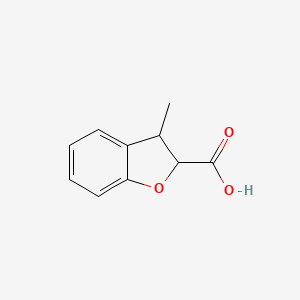

3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Description

3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a heterocyclic organic compound featuring a dihydrobenzofuran core substituted with a methyl group at position 3 and a carboxylic acid moiety at position 2. The dihydrobenzofuran scaffold is characterized by a fused benzene and oxygen-containing ring system, which is partially saturated to form a bicyclic structure. This compound is part of a broader class of dihydrobenzofuran derivatives studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and receptor-modulating activities .

Structural analogs of this compound are frequently explored in drug discovery due to their metabolic stability and synthetic versatility .

Properties

IUPAC Name |

3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-6,9H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZMHDNOSCPOHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The most detailed and widely referenced approach involves the synthesis of 2,3-dihydrobenzofuran derivatives starting from substituted phenols and amino derivatives. The process typically includes:

- Starting Material: Substituted o-hydroxybenzene derivatives, such as p-amino m-allyl o-hydroxybenzene methyl esters, are used as raw materials.

- Oxidation and Cyclization: The initial step involves oxidation of the phenolic precursor, often using ruthenium trichloride or its hydrate in combination with sodium periodate, to generate reactive intermediates that undergo cyclization to form the benzofuran core.

- Reduction and Substitution: The aldehyde groups in intermediates are reduced to hydroxyl groups using agents like sodium borohydride, followed by chlorination reactions employing chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide to introduce chlorinated substituents.

- Ring Closure and Hydrolysis: The chlorinated intermediates undergo intramolecular ring closure to form the dihydrobenzofuran ring system, which is subsequently hydrolyzed to yield the carboxylic acid functional group.

This synthetic pathway is exemplified in the preparation of intermediates such as 4-acetyl-amino-benzoic acid methyl esters and their subsequent transformations into the target compound.

Chlorination and Functionalization

Chlorination plays a pivotal role in the synthesis of the carboxylic acid derivative:

- Chlorination Agents: Sulfuryl chloride, N-chlorosuccinimide, or other chlorinating reagents are used to substitute hydroxyl groups with chlorine, facilitating subsequent ring closure or substitution reactions.

- Reaction Conditions: Chlorination is typically performed at temperatures ranging from 50°C to 100°C, with specific conditions optimized to improve selectivity and yield.

Hydrolysis and Final Acid Formation

The last step involves hydrolysis of ester intermediates to produce the free carboxylic acid:

- Hydrolysis Conditions: Mild acid hydrolysis, often using hydrochloric acid, is employed under controlled pH and temperature to prevent degradation of the sensitive benzofuran ring.

- Purification: The final product is isolated via filtration, washing, and recrystallization to obtain high-purity 3-methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Alternative Routes and Catalytic Methods

Research also indicates alternative synthesis routes involving catalytic cyclization:

- Catalysts: Ruthenium trichloride or its hydrate combined with periodate can catalyze the oxidation and cyclization steps efficiently.

- Reaction Conditions: These are generally performed under nitrogen atmosphere at room temperature or slightly elevated temperatures, with reaction times optimized based on substrate reactivity.

Research Findings and Data

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Cyclization/Oxidation | Substituted phenols and amino esters | Ruthenium trichloride, sodium periodate | 20–30°C, 1.5–2 hours | High | Simple, cost-effective, suitable for industrial scale |

| Chlorination & Ring Closure | Ester intermediates | Sulfuryl chloride, N-chlorosuccinimide | 50–100°C | Moderate to high | Precise temperature control enhances selectivity |

| Hydrolysis | Chlorinated intermediates | Hydrochloric acid | Mild, controlled pH | High | Ensures purity of final acid |

Research and Industrial Implications

The synthesis routes described are supported by research emphasizing their simplicity, low cost, high conversion efficiency, and ease of purification—making them highly suitable for large-scale production. The use of catalytic oxidation and chlorination steps, along with hydrolysis, forms the backbone of efficient synthetic strategies for this compound.

Summary of Key Research Findings

- The use of ruthenium-catalyzed oxidation combined with periodate has proven effective in forming the benzofuran core from phenolic precursors.

- Chlorination with sulfuryl chloride or N-chlorosuccinimide facilitates functionalization necessary for ring closure.

- Hydrolysis of ester intermediates yields the target carboxylic acid with high purity.

- The overall synthesis is characterized by high yield, low cost, and straightforward purification steps, aligning with industrial manufacturing requirements.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Synthesis Pathways

The synthesis of 3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid can be achieved through various methods typically involving multi-step organic reactions. The specific pathways often include:

- Friedel-Crafts Acylation : Utilizing aromatic compounds and acyl chlorides.

- Cyclization Reactions : Involving dihydroxy or dihalogenated precursors to form the benzofuran structure.

- Reactions with Carboxylic Acid Derivatives : To introduce the carboxylic acid functionality.

Intermediate in Synthesis

The compound serves as an intermediate in the synthesis of more complex benzofuran derivatives, which are widely studied for their biological activities. Its unique structure allows for further modifications that can enhance biological properties.

While direct studies on this compound are scarce, related benzofuran derivatives have shown promising biological activities:

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. For instance, molecular docking studies suggest that dihydrobenzofuran derivatives exhibit significant antifungal and antibacterial properties .

- Anticancer Potential : Benzofuran derivatives have been investigated for their ability to inhibit cell growth in various cancer cell lines. The structural features of these compounds may enhance their interaction with biological targets involved in cancer progression .

- Diuretic Activity : Some benzofuran compounds are noted for their diuretic effects, beneficial in managing conditions like hypertension .

Therapeutic Applications

The potential therapeutic applications of this compound can be inferred from related research:

- Anti-inflammatory Agents : Compounds in the benzofuran class have been explored for their anti-inflammatory properties, which could be relevant for treating chronic inflammatory diseases .

- Drug Development : Given its structural similarity to other bioactive molecules, there is potential for developing new drugs targeting specific diseases .

Case Study 1: Antimicrobial Activity

A study evaluated several benzofuran derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. Three specific compounds showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzofuran structure can enhance efficacy against pathogens .

Case Study 2: Anticancer Properties

Research on related dihydrobenzofuran derivatives indicated that these compounds could induce apoptosis in cancer cells by modulating mitochondrial pathways. This suggests that this compound may also possess similar anticancer properties if further investigated .

Mechanism of Action

The mechanism of action of 3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in cancer cell proliferation or viral replication. The exact mechanism depends on the specific structure of the derivative and its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

*Estimated based on structural similarity to 5-methoxy analog .

Key Observations:

- Position of Carboxylic Acid : The target compound’s -COOH group at C2 distinguishes it from analogs like 12c (C6-COOH) and 13 (C5-COOH). This positional difference impacts electronic distribution and target binding .

- Substituent Effects : The presence of a benzyl group (e.g., in 13 ) or methoxy group (e.g., 5-methoxy analog) alters lipophilicity and bioavailability. For instance, benzyl derivatives exhibit enhanced penetration into cellular targets .

- Ring Saturation: Unlike 3-methyl-2(5H)-furanone (a fully unsaturated furanone), the dihydrobenzofuran core in the target compound provides partial saturation, improving metabolic stability .

Physicochemical Properties

- Solubility : The carboxylic acid group increases water solubility compared to ester or amide derivatives (e.g., 13 , 14 ), which are typically more lipophilic .

- Stability: Dihydrobenzofuran derivatives generally exhibit greater oxidative stability than fully unsaturated furanones due to reduced ring strain .

Biological Activity

3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (MDFCA) is a compound belonging to the benzofuran family, characterized by its unique structure that includes a fused benzene and furan ring along with a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-tumor, antibacterial, and anti-inflammatory effects.

- Molecular Formula : C₁₀H₁₀O₃

- Molecular Weight : 178.19 g/mol

- Structure : The compound features a dihydrobenzofuran structure with a methyl group at the 3-position, influencing its chemical reactivity and biological interactions.

Benzofuran derivatives, including MDFCA, exhibit several mechanisms of action that contribute to their biological activities:

- Target Interaction : MDFCA interacts with various cellular targets, influencing biochemical pathways associated with cell growth and apoptosis.

- Enzyme Modulation : It has been reported that benzofuran compounds can modulate the activity of enzymes involved in critical metabolic pathways, leading to therapeutic effects in conditions like osteoarthritis through matrix metalloproteinase inhibition.

- Cell Signaling Pathways : MDFCA may affect signaling pathways that regulate gene expression and cellular metabolism, thereby impacting cell function and survival .

Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-tumor properties. A study on related benzofuran compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Antibacterial Properties

MDFCA and its derivatives have shown promising antibacterial activity against various pathogens. Molecular docking studies suggest that these compounds can effectively bind to bacterial enzymes, disrupting their function and leading to cell death .

Anti-Inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in preclinical models. It has been shown to reduce inflammatory markers in animal studies, suggesting its utility in treating conditions characterized by chronic inflammation .

Case Studies

-

Animal Model Evaluations :

- In studies involving Syrian hamsters and Beagle dogs, MDFCA derivatives demonstrated significant cholesterol and triglyceride-lowering effects at lower doses compared to existing PPARα agonists like fenofibrate .

- A study using Sprague Dawley rats evaluated the compound's effects on neuropathic pain models, indicating its potential for pain management through modulation of cannabinoid receptors .

- Structure-Activity Relationship (SAR) :

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via multi-step protocols, including enantioselective acylation using lipases (e.g., Pseudomonas cepacia lipase) to control stereochemistry . Cascade reactions like [3,3]-sigmatropic rearrangements followed by aromatization are also employed, requiring precise temperature control (60–80°C) and catalysts such as Pd(OAc)₂ for C–H activation . Microwave-assisted synthesis offers faster reaction times (30–60 minutes) compared to conventional thermal methods (6–12 hours), with yields improving by ~15% under optimized dielectric heating conditions .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : 1H/13C NMR is critical for confirming the dihydrobenzofuran core and methyl substitution (δH 1.2–1.5 ppm for CH₃; δC 20–25 ppm). Carboxylic acid protons appear as broad singlets (δH 10–12 ppm) . HPLC-MS (C18 column, 0.1% formic acid/MeCN gradient) resolves impurities, while FT-IR identifies carbonyl stretches (1690–1710 cm⁻¹) and hydrogen-bonded –OH groups (2500–3300 cm⁻¹) . Purity is quantified via HPLC-UV at 254 nm, with ≥95% purity required for biological assays .

Q. What structural features of this compound influence its reactivity in derivatization?

- Methodological Answer : The carboxylic acid group enables esterification (e.g., methyl esters via SOCl₂/MeOH) and amide coupling (EDC/HOBt). The dihydrofuran ring undergoes oxidative cleavage (e.g., with KMnO₄) to yield ketones or diols. Steric hindrance from the methyl group at C3 slows electrophilic substitution at C5/C7 positions, favoring regioselective modifications at C2 .

Advanced Research Questions

Q. How does stereochemistry at C2/C3 impact the compound’s biological activity, particularly in NF-κB inhibition?

- Methodological Answer : Enantiomers show divergent binding to NF-κB. The (R)-enantiomer inhibits IκBα phosphorylation (IC₅₀ = 2.1 µM) by occupying a hydrophobic pocket in the kinase domain, while the (S)-form is inactive (IC₅₀ > 100 µM). Stereochemical analysis via X-ray crystallography (PDB: 4KPF) and docking simulations (AutoDock Vina) validates these interactions .

Q. What strategies resolve enantiomers of this compound, and how is enantiomeric excess (ee) quantified?

- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) separates enantiomers with baseline resolution (Rs > 1.5). Circular dichroism (CD) at 220–250 nm confirms absolute configuration. Enzymatic resolution using Candida antarctica lipase B achieves >98% ee for the (R)-enantiomer in kinetic resolutions (kcat/KM = 12.7 s⁻¹·mM⁻¹) .

Q. How are in vitro models designed to evaluate the compound’s anticancer activity, and what contradictions exist in reported data?

- Methodological Answer : MTT assays on HeLa and MCF-7 cells reveal IC₅₀ values ranging from 8.3 µM (HeLa) to 25.4 µM (MCF-7), attributed to differential expression of NF-κB pathway components . Contradictions arise in apoptosis induction: some studies report caspase-3 activation (≥2-fold increase), while others note caspase-independent mechanisms via ROS generation (e.g., 2.5-fold ↑ in H₂O₂) .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : SAR studies highlight that N-phenylamide derivatives with electron-withdrawing groups (e.g., –NO₂ at para) improve cellular uptake (logP = 2.8 vs. 1.5 for parent acid) and plasma stability (t₁/₂ = 4.7 hours vs. 1.2 hours). Substituents at C5 (e.g., –F) enhance target binding (ΔG = −9.2 kcal/mol) .

Q. What analytical methods address discrepancies in reported biological data, such as conflicting IC₅₀ values across studies?

- Methodological Answer : Discrepancies are mitigated by standardizing assay conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.